molecular formula C18H23NO4 B1224455 2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate

2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate

Cat. No.: B1224455
M. Wt: 317.4 g/mol
InChI Key: MOSOSUPDUHNNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML067 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and potential therapeutic uses. The compound’s structure and reactivity make it a valuable subject for study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML067 typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route involves the reaction of a halogenated precursor with a nucleophile under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ML067 may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as preparative liquid chromatography, ensures the efficient production of ML067 on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

ML067 undergoes various chemical reactions, including:

    Oxidation: ML067 can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving ML067 often use hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common with ML067, where halogen atoms in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ML067, each with distinct chemical and physical properties .

Scientific Research Applications

ML067 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ML067 involves its interaction with specific molecular targets within cells. It is known to bind to certain proteins, altering their function and triggering downstream signaling pathways. These interactions can lead to changes in cellular behavior, such as apoptosis or cell cycle arrest, making ML067 a potential candidate for drug development .

Comparison with Similar Compounds

ML067 can be compared to other compounds with similar structures and functions:

    Similar Compounds: ML068, ML069, and ML070.

    Uniqueness: ML067 stands out due to its higher binding affinity to certain protein targets and its ability to modulate multiple signaling pathways simultaneously.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] adamantane-1-carboxylate

InChI

InChI=1S/C18H23NO4/c20-16(19-10-15-2-1-3-22-15)11-23-17(21)18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H,19,20)

InChI Key

MOSOSUPDUHNNDQ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NCC4=CC=CO4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.